molecular formula C12H11N3O3 B13868726 Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate

Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate

Cat. No.: B13868726
M. Wt: 245.23 g/mol
InChI Key: RTMWPLGTBYTKQB-UHFFFAOYSA-N
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Description

Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal chemistry applications . This compound features a pyridazine ring substituted with a methyl ester group at the 3-position and a 4-aminophenoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with 4-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the amino and phenoxy groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 6-(4-aminophenoxy)pyridazine-3-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-17-12(16)10-6-7-11(15-14-10)18-9-4-2-8(13)3-5-9/h2-7H,13H2,1H3

InChI Key

RTMWPLGTBYTKQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

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